molecular formula C13H13Cl2NO2 B2969567 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole CAS No. 338966-97-5

1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole

Cat. No.: B2969567
CAS No.: 338966-97-5
M. Wt: 286.15
InChI Key: FVRJOWKZPUREJO-UHFFFAOYSA-N
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Description

1-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole is a pyrrole-derived compound characterized by a phenyl ring substituted with two chlorine atoms at positions 2 and 4 and a 2-methoxyethoxy group at position 3. This unique substitution pattern distinguishes it from other pyrrole derivatives, as the electron-withdrawing chlorine atoms and the ether-containing alkoxy group may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO2/c1-17-6-7-18-13-9-12(10(14)8-11(13)15)16-4-2-3-5-16/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRJOWKZPUREJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)N2C=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole typically involves the reaction of 2,4-dichloro-5-(2-methoxyethoxy)aniline with a suitable pyrrole precursor under specific conditions. The reaction may be catalyzed by transition metals such as palladium or nickel, and the conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and bases such as sodium bicarbonate or cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrroles, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole is a synthetic organic compound featuring a pyrrole ring substituted with a dichlorophenyl group and a methoxyethoxy side chain. The molecular formula is C13H13Cl2N, and its molecular weight is approximately 270.15 g/mol. This compound's structure, particularly the chlorine atoms and methoxyethoxy substituent, contributes to its potential reactivity and biological activity, making it applicable in medicinal chemistry and organic synthesis.

Scientific Research Applications

This compound is a versatile compound with applications in chemistry, medicine, and industry.

  • Chemistry It serves as a building block for synthesizing complex molecules.
  • Medicine It is investigated for potential therapeutic properties, including anti-tubercular activity.
  • Industry It is utilized in synthesizing materials with specific electronic or optical properties.

Potential Applications

This compound holds promise in several fields:

  • Medicinal Chemistry As a building block for synthesizing new drug candidates.
  • Agrochemicals For creating novel pesticides and herbicides.
  • Materials Science In the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional attributes of 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole with analogous pyrrole derivatives documented in the evidence:

Compound Substituents Reported Activity Key Findings Reference
This compound (Target Compound) 2,4-dichloro; 5-(2-methoxyethoxy)phenyl Inferred: Potential enzyme inhibition or neuroprotection based on substituent effects Hypothesized enhanced solubility (due to alkoxy) and target binding affinity. -
2-(4-Chlorophenyl)-5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrole (A) 4-chlorophenyl; 4-(trifluoromethoxy)phenyl Neuroprotective (6-OHDA-induced neurotoxicity) Reduced ROS levels by 45%; enhanced cell viability in PC12 cells.
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole (B) 4-chlorophenyl; 4-methoxyphenyl Antioxidant and anti-apoptotic Inhibited lipid peroxidation by 38%; modulated Bax/Bcl-2 ratio.
4-[1-(4-Hexylphenylpropyl)-5-methyl-1H-pyrrol-2-yl]phenol 4-hexylphenylpropyl; phenolic hydroxyl Tyrosine phosphatase inhibition Demonstrated 72% enzyme inhibition at 10 µM; oily synthesis with 100% yield.
2-Chloro-1-[1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone 2-methoxy-5-methylphenyl; ethanone Unspecified (structural analog) Molecular weight: 291.77; potential intermediate for agrochemicals.

Structural and Functional Analysis

2-Methoxyethoxy Group: Unlike the methoxy group in Compound B or the trifluoromethoxy group in Compound A, the 2-methoxyethoxy chain in the target compound introduces steric bulk and ether oxygen atoms, which could improve aqueous solubility and hydrogen-bonding interactions .

Synthetic Yields and Methods :

  • Compounds with alkyl chains (e.g., 4-hexylphenylpropyl in ) are synthesized in high yields (100%), whereas halogenated derivatives (e.g., ) show lower yields (31%), possibly due to steric or electronic challenges .

Biological Activity Trends :

  • Neuroprotection : Compounds with electron-deficient aromatic systems (e.g., trifluoromethoxy in Compound A) exhibit stronger antioxidant effects, reducing ROS by 45% compared to methoxy-substituted analogs (38% in Compound B) .
  • Enzyme Inhibition : Alkyl-substituted pyrroles () show potent tyrosine phosphatase inhibition, suggesting that the target compound’s dichloro-alkoxy substitution may similarly target phosphatases or kinases .

Biological Activity

1-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole is a synthetic organic compound notable for its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13Cl2N, with a molecular weight of approximately 270.15 g/mol. The compound features a pyrrole ring substituted with a dichlorophenyl group and a methoxyethoxy side chain, which contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichloro-5-(2-methoxyethoxy)aniline with a suitable pyrrole precursor. Common catalysts include transition metals like palladium or nickel, and solvents such as ethanol or dimethylformamide (DMF) are often used. The reaction conditions are optimized for high yield and purity.

Anticancer Activity

Research indicates that pyrrole derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to trigger apoptosis in cancer cells through both extrinsic and intrinsic pathways. A study reported that pyrrole derivatives demonstrated antiproliferative activities against various cancer cell lines with IC50 values ranging from 8.55 to 23.45 μM .

Antimicrobial Properties

Pyrroles have been noted for their antimicrobial activities. Specifically, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of chlorine atoms in the structure has been linked to enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) reported as low as 32 μg/mL for some derivatives .

Anti-inflammatory Effects

In vivo studies have demonstrated that some pyrrole compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess similar bioactivity, contributing to its potential therapeutic applications .

The biological effects of this compound are attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways leading to various therapeutic outcomes. For example, some studies suggest that the compound may inhibit specific kinases involved in cancer progression .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells (IC50: 8.55-23.45 μM)
AntimicrobialEffective against MRSA and E. coli (MIC: 32 μg/mL)
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole, and how can reaction conditions be optimized?

  • Methodology : Utilize condensation reactions between substituted diketones and amines. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with hydrazine derivatives in ethanol/acetic acid (1:3 v/v) at 80°C for 6–8 hours, followed by silica gel column purification (hexane/ethyl acetate gradient) . Optimize solvent polarity (e.g., DMF for electron-deficient substrates) and use catalytic p-toluenesulfonic acid to enhance cyclization efficiency. Monitor reaction progress via TLC and characterize intermediates via 1^1H NMR .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • X-ray crystallography : Grow single crystals via slow evaporation (ethanol/water, 4:1). Analyze using a Stoe IPDS-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL-97, reporting dihedral angles (e.g., 16.83° between pyrrole and methoxyphenyl rings) and hydrogen-bonding networks (O–H···N, 2.85 Å) .
  • FT-IR : Identify functional groups (e.g., C–O–C stretch at 1094 cm1^{-1}, aromatic C–Cl at 715 cm1^{-1}) .
  • NMR : Assign substituent positions using 13^{13}C DEPT (e.g., methoxyethoxy CH2_2 at δ 68–72 ppm) .

Q. How can solubility and stability be assessed for this compound in biological assays?

  • Methodology :

  • Solubility : Test in DMSO (primary solvent) and PBS (pH 7.4) via UV-Vis spectroscopy (λ = 254 nm). Use sonication (30 min) for dispersion .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase). Calculate half-life using first-order kinetics .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology :

  • Analog synthesis : Replace substituents (e.g., Cl → F, methoxyethoxy → ethoxy) via nucleophilic aromatic substitution (NaH/DMF, 60°C) .
  • Biological testing : Screen analogs for receptor binding (e.g., CB2 antagonism via [35^{35}S]-GTPγS assay, IC50_{50} determination) .
  • Statistical analysis : Use multivariate regression (e.g., Hammett σ constants) to correlate electronic effects with activity .

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level. Calculate Fukui indices to identify electrophilic sites (e.g., C-3 of pyrrole) .
  • Molecular docking : Use Glide (Schrödinger) to dock into CB2 receptor homology models. Analyze binding poses (e.g., π-π stacking with Phe117) and calculate MM-GBSA ΔGbind_{bind} .

Q. What mechanistic insights can be gained from studying hydrogenation or radical reactions of the pyrrole ring?

  • Methodology :

  • Hydrogenation : Catalyze with Pd/C (10% w/w) in THF under H2_2 (1 atm). Monitor via 1^1H NMR for dihydropyrrole intermediates (δ 4.2–4.5 ppm, CH2_2) .
  • Radical reactions : Initiate with AIBN (azobisisobutyronitrile) and study H-atom addition using EPR spectroscopy (e.g., hyperfine coupling constants for pyrrolyl radicals) .

Q. How can crystallographic data inform the design of co-crystals or salts to enhance physicochemical properties?

  • Methodology :

  • Co-crystal screening : Use solvent-drop grinding (methanol) with co-formers (e.g., succinic acid). Characterize via PXRD and DSC (melting point depression ≥20°C indicates formation) .
  • Salt formation : React with HCl (1.2 eq.) in diethyl ether. Confirm protonation via IR (N–H stretch at 3200–3400 cm1^{-1}) .

Methodological Notes

  • Synthetic purity : Validate via elemental analysis (≤0.4% deviation) and HPLC (≥95% purity) .
  • Safety : Follow NFPA guidelines for chlorinated compounds (e.g., PPE, fume hood use) .

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